![molecular formula C17H20N2O3S B2665936 ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 890091-77-7](/img/structure/B2665936.png)
ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
This compound belongs to a class of molecules known as thiazolopyrimidines . Thiazolopyrimidines and their derivatives have been studied for their potential use in various therapeutic applications, including neuroprotection and anti-neuroinflammatory agents . They have also been investigated as potential tyrosinase inhibitors .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized and characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The synthesis process involves designing and creating a series of novel compounds based on the thiazolopyrimidine structure .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is typically analyzed using single crystal X-ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and its potential interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving thiazolopyrimidines are complex and can involve various mechanisms. For example, one study proposed a reaction mechanism involving the nucleophilic attack of the sulfur atom on the electrophilic cationic center .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be analyzed using various techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . These techniques allow for a detailed understanding of the compound’s properties, including its stability and reactivity.Future Directions
Thiazolopyrimidines and their derivatives have shown promise in various therapeutic applications, including neuroprotection and anti-neuroinflammatory agents . Future research will likely continue to explore these and other potential applications, as well as further investigate the compound’s mechanism of action and safety profile.
properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-16(20)14-11(2)18-17-19(8-9-23-17)15(14)12-6-5-7-13(10-12)21-3/h5-7,10,15H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIXBGPJCVIAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)CCS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
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